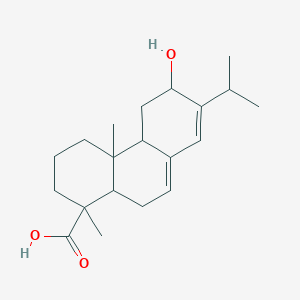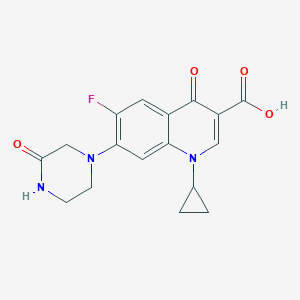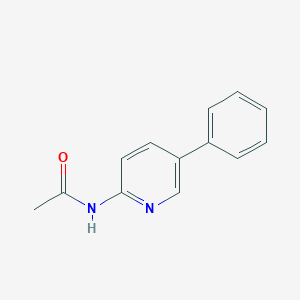
Acide 12-hydroxyabietique
Vue d'ensemble
Description
12-Hydroxyabietic acid (12-HAA) is a natural compound that is found in the resin of conifers, particularly in the Pinaceae family. It is a diterpenoid and a member of the abietic acid family. 12-HAA has been studied extensively for its many potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Transitions morphologiques dans les mélanges aqueux
L'acide 12-hydroxyabietique, ainsi que l'acide stéarique, a été étudié pour son comportement dans les mélanges aqueux à température ambiante . L'étude s'est concentrée sur les morphologies des agrégats auto-assemblés, qui ont été obtenus grâce à une approche multi-structurelle qui combine les microscopies confocale et cryo-TEM avec la diffusion neutronique aux petits angles (SANS) et les mesures de diffraction des rayons X aux grands angles (WAXS), couplées à des mesures de rhéologie .
Activité anticancéreuse
L'this compound a été identifié comme l'un des quatre nouveaux acides diterpéniques tricycliques auto-assemblés ayant une activité anticancéreuse favorable . Ces composés ont été développés pour une chimiothérapie antitumorale synergique et sûre . Les performances et le mécanisme d'auto-assemblage de ces composés ont été explorés en détail par simulation de dynamique moléculaire .
Auto-assemblage en sphères ou en bâtonnets
La coplanarité et l'ordre des arrangements moléculaires de l'this compound sont supposés être responsables de l'auto-assemblage en sphères ou en bâtonnets . Ce comportement d'auto-assemblage fournit de nouveaux éclaircissements et élargit les types de produits de petites molécules naturelles auto-assemblées (NSMP), offrant une perspective prometteuse pour la fabrication d'agents médicaux médiés par des NSMP actifs pour des thérapies synergiques multiples .
Préparation de médicaments antitumoraux synergiques
L'this compound a été utilisé pour préparer le médicament antitumoral synergique AA–PTX NPs par co-administration avec le paclitaxel par le biais de multiples liaisons hydrogène . Les nanomédicaments résultants ont été internalisés dans les cellules par une voie d'absorption d'acidification lysosomale .
Cytotoxicité in vitro améliorée
L'amélioration de la solubilité dans l'eau de l'this compound améliore considérablement la cytotoxicité in vitro<a aria-label="2: 5. Cytotoxicité in vitro améliorée" data-citationid="3c6b52
Mécanisme D'action
Target of Action
12-Hydroxyabietic acid is a natural small molecule product (NSMP) that has been found to have anticancer activity . It is one of the four self-assembled tricyclic diterpene acids that have been discovered and developed for synergistic and safe antitumor chemotherapy . The primary targets of 12-Hydroxyabietic acid are cancer cells .
Mode of Action
The mode of action of 12-Hydroxyabietic acid involves its self-assembly into spheres or rods, which is speculated to be due to the coplanarity and orderliness of molecular arrangements . The compound is internalized into cells through a lysosome acidification uptake pathway .
Biochemical Pathways
It is known that the compound has a significant impact on cancer cells, leading to enhanced in vitro cytotoxicity .
Pharmacokinetics
The pharmacokinetics of 12-Hydroxyabietic acid involve its improved water-solubility, which leads to enhanced bioavailability . This property, along with its excellent biosafety, contributes to its highly efficient and safe in vivo anticancer efficacy .
Result of Action
The action of 12-Hydroxyabietic acid results in a significant inhibition of cancer cell growth. In fact, it has been shown to lead to an 81.2% inhibition rate with only three doses .
Safety and Hazards
When handling 12-Hydroxyabietic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
The self-assembled performance and mechanism of 12-Hydroxyabietic acid and other tricyclic diterpene acids were explored in detail by molecular dynamics simulation . This work provides new insights to explore the self-assembly behavior of small molecules and broadens the types of self-assembled active natural small molecule products (NSMP), providing a promising perspective for the fabrication of active NSMP mediated medical agents for multiple synergistic therapies .
Analyse Biochimique
Biochemical Properties
12-Hydroxyabietic acid is a hydrophobic compound with a phenolic functional group . It is almost insoluble in water but has good solubility in organic solvents
Cellular Effects
Research has shown that 12-Hydroxyabietic acid exhibits anticancer activity . It has been found to have favorable anticancer activity in a study involving self-assembled tricyclic diterpene acids
Propriétés
IUPAC Name |
6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNISIGUMYFVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-61-5 | |
| Record name | 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 12-Hydroxyabietic acid?
A1: 12-Hydroxyabietic acid has been isolated from several coniferous tree species. This diterpene acid has been found in the pine cone of Pinus armandii and Pinus koraiensis .
Q2: What are the structural characteristics of 12-Hydroxyabietic acid?
A3: While the provided abstracts lack specific spectroscopic data, they identify 12-hydroxyabietic acid as a tricyclic diterpene acid . This implies the presence of three six-membered rings within its structure, characteristic of diterpenoids, and a carboxylic acid functional group. Further structural details would require referencing the full research articles or databases containing chemical information.
Q3: Are there any computational studies on 12-Hydroxyabietic acid and its analogs?
A4: One study mentions utilizing molecular dynamics simulations to explore the self-assembly performance and mechanism of four diterpene acids, including 12-hydroxyabietic acid . These simulations helped understand the molecular arrangement and driving forces behind the formation of different self-assembled structures like spheres and rods.
- [1] Self-assembled natural small molecule diterpene acids with favorable anticancer activity and biosafety for synergistically enhanced antitumor chemotherapy. Semantic Scholar.
- [2] [Studies on chemical constituents from pine cone of Pinus armandii]. Semantic Scholar.
- [3] [Isolation and identification of diterpenoids from Pinus koraiensis]. Semantic Scholar.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)







![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
